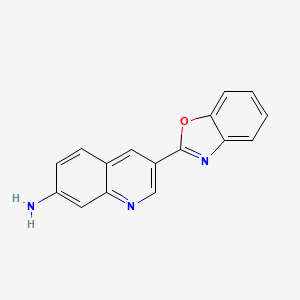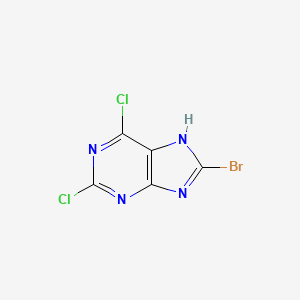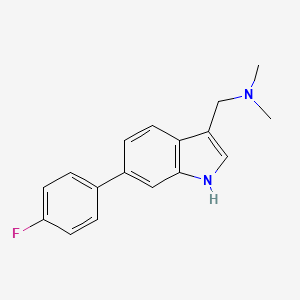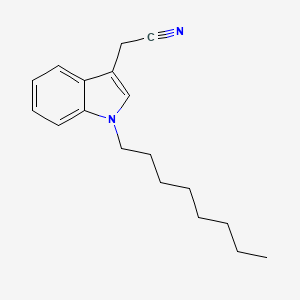![molecular formula C14H22O3Si B11855004 Benzoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester CAS No. 69404-96-2](/img/structure/B11855004.png)
Benzoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester is a chemical compound with the molecular formula C13H20O3Si. This compound is a derivative of benzoic acid, where the hydroxyl group is replaced by a tert-butyl dimethylsilyl (TBDMS) group, and the carboxyl group is esterified with methanol. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester typically involves the protection of the hydroxyl group of benzoic acid with a tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction proceeds as follows:
Protection of Hydroxyl Group: Benzoic acid reacts with TBDMS-Cl in the presence of imidazole to form the TBDMS-protected benzoic acid.
Esterification: The TBDMS-protected benzoic acid is then esterified with methanol in the presence of an acid catalyst such as sulfuric acid to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the oxidation of the methyl ester group to form carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at the hydroxyl group.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound primarily involves its role as a protecting group. The TBDMS group protects the hydroxyl group from reacting under various conditions, allowing selective reactions to occur at other functional groups. The ester group can be hydrolyzed under acidic or basic conditions to release the free benzoic acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester: Similar in structure but with additional tert-butyl groups.
Benzoic acid, methyl ester: Lacks the TBDMS protecting group.
Benzoic acid, 4-(bromomethyl)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester: Contains a bromomethyl group instead of a hydroxyl group.
Uniqueness
The uniqueness of benzoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester lies in its combination of the TBDMS protecting group and the ester functionality, making it highly versatile in organic synthesis and various scientific applications.
Propriétés
Numéro CAS |
69404-96-2 |
|---|---|
Formule moléculaire |
C14H22O3Si |
Poids moléculaire |
266.41 g/mol |
Nom IUPAC |
methyl 2-[tert-butyl(dimethyl)silyl]oxybenzoate |
InChI |
InChI=1S/C14H22O3Si/c1-14(2,3)18(5,6)17-12-10-8-7-9-11(12)13(15)16-4/h7-10H,1-6H3 |
Clé InChI |
PAJWOPJNPUYXFC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=CC=CC=C1C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(5-Bromoquinolin-8-yl)oxy]acetonitrile](/img/structure/B11854929.png)


![tert-Butyl 2-isopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11854947.png)



![2-[(Butan-2-yl)oxy]-3-chloronaphthalene-1,4-dione](/img/structure/B11854971.png)



![1-[6-(Bromomethyl)naphthalen-1-yl]ethan-1-one](/img/structure/B11854992.png)

